2-[2-(2-bromophenyl)vinyl]-4-quinolinol
Description
2-[2-(2-Bromophenyl)vinyl]-4-quinolinol is a brominated quinoline derivative characterized by a vinyl linkage connecting the 2-bromophenyl substituent to the quinoline core at the 2-position. The 4-quinolinol moiety (a hydroxyl group at the 4-position of the quinoline ring) confers distinct electronic and steric properties, influencing its reactivity and biological activity. The UV absorption spectrum of 4-quinolinol derivatives typically exhibits a doublet in the 320–340 nm region due to π→π* transitions (), a feature critical for spectroscopic identification.
Properties
IUPAC Name |
2-[(E)-2-(2-bromophenyl)ethenyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO/c18-15-7-3-1-5-12(15)9-10-13-11-17(20)14-6-2-4-8-16(14)19-13/h1-11H,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOVOXCRWUFBBR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC(=O)C3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares 2-[2-(2-bromophenyl)vinyl]-4-quinolinol with key analogs:
Key Observations:
- Biological Activity: Bromophenyl-substituted quinolines (e.g., 2-(4-bromophenyl)quinoline derivatives) exhibit anticancer and antimicrobial activities in vitro (). The hydroxyl group at C4 may enhance binding to biological targets via hydrogen bonding.
- Synthetic Accessibility : Compounds with 4-bromophenyl groups () are synthesized via Friedländer or Pfitzinger reactions, whereas the 2-bromophenyl vinyl substituent may require Heck coupling or Wittig reactions ().
Antimicrobial Activity:
- Target Compound: While direct data are unavailable, structurally similar 2-(4-bromophenyl)quinoline-4-carboxylate derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli ().
- 6-Bromo-2-phenyl-1H-quinolin-4-one: The ketone group at C4 reduces antimicrobial potency compared to hydroxylated analogs, highlighting the importance of the 4-OH group .
Anticancer Potential:
- Derivatives like 2-(4-bromophenyl)-1,3,4-oxadiazole-quinoline hybrids inhibit cancer cell lines (IC₅₀ = 12–45 µM) via topoisomerase II inhibition (). The vinyl group in the target compound may improve membrane permeability, enhancing efficacy.
Structural and Crystallographic Insights
- The crystal structure of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol () reveals dihedral angles of 65–76° between aromatic rings, suggesting steric hindrance in the target compound’s 2-bromophenyl vinyl group may similarly distort planarity.
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